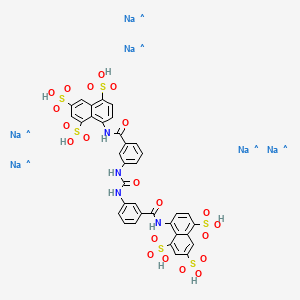

NF023 hexasodium

描述

属性

InChI |

InChI=1S/C35H26N4O21S6.6Na/c40-33(38-25-7-9-27(63(49,50)51)23-13-21(61(43,44)45)15-29(31(23)25)65(55,56)57)17-3-1-5-19(11-17)36-35(42)37-20-6-2-4-18(12-20)34(41)39-26-8-10-28(64(52,53)54)24-14-22(62(46,47)48)16-30(32(24)26)66(58,59)60;;;;;;/h1-16H,(H,38,40)(H,39,41)(H2,36,37,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);;;;;; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKOOKWDOKJAVBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)NC2=CC=CC(=C2)C(=O)NC3=C4C(=CC(=CC4=C(C=C3)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)C(=O)NC5=C6C(=CC(=CC6=C(C=C5)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O.[Na].[Na].[Na].[Na].[Na].[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H26N4Na6O21S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30692912 | |

| Record name | PUBCHEM_53249227 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30692912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1168.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104869-31-0 | |

| Record name | PUBCHEM_53249227 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30692912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of NF023 Hexasodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

NF023 hexasodium is a polysulfonated aromatic compound, originally developed as an analogue of suramin. It has emerged as a valuable pharmacological tool for the study of purinergic signaling. This document provides a comprehensive overview of the mechanism of action of NF023, with a primary focus on its role as a selective and competitive antagonist of the P2X1 purinergic receptor. Additionally, its effects on other molecular targets, including specific G-protein alpha subunits, are detailed. This guide incorporates quantitative data, detailed experimental methodologies, and visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of NF023's pharmacological profile.

Core Mechanism of Action: P2X1 Receptor Antagonism

The principal mechanism of action of NF023 is its selective and competitive antagonism of the P2X1 receptor, a ligand-gated ion channel activated by adenosine triphosphate (ATP).

Competitive and Surmountable Antagonism

NF023 acts as a competitive antagonist at the P2X1 receptor. This means that NF023 binds to the same site as the endogenous agonist, ATP, thereby preventing receptor activation. This antagonism is surmountable, as increasing the concentration of the agonist can overcome the inhibitory effect of NF023.[1] Experimental evidence for this is demonstrated by a rightward shift in the ATP concentration-response curve in the presence of NF023, without a change in the maximal response.[1][2]

Subtype Selectivity

NF023 exhibits a marked selectivity for the P2X1 subtype over other P2X receptors. This selectivity is crucial for its utility as a specific pharmacological probe. The inhibitory potency of NF023, as indicated by IC50 values, is significantly higher for P2X1 receptors compared to other subtypes.

Quantitative Data on Receptor and G-Protein Inhibition

The following tables summarize the quantitative data regarding the inhibitory activity of NF023 on various P2X receptor subtypes and G-protein alpha subunits.

Table 1: Inhibitory Potency (IC50) of NF023 on Human P2X Receptor Subtypes

| Receptor Subtype | IC50 (μM) | Reference |

| Human P2X1 | 0.21 | [2][3][4][5] |

| Human P2X3 | 28.9 | [2][3][4][5] |

| Human P2X2 | > 50 | [2][3][4][5] |

| Human P2X4 | > 100 | [2][3][4][5] |

Table 2: Inhibitory Potency (IC50) of NF023 on Rat P2X Receptor Subtypes

| Receptor Subtype | IC50 (μM) | Reference |

| Rat P2X1 | 0.24 | [1] |

| Rat P2X3 | 8.5 | [1] |

Table 3: Inhibitory Potency (EC50) of NF023 on G-Protein Alpha Subunits

| G-Protein Subunit | EC50 (nM) | Reference |

| Recombinant Gαi-1 | ~300 | [2] |

| Recombinant Gαo | ~300 | [2] |

Additional Molecular Targets

Beyond its primary action on P2X1 receptors, NF023 has been shown to interact with other cellular components.

Inhibition of G-Protein Alpha Subunits

NF023 can directly inhibit the alpha subunits of the Gi/o family of G-proteins.[2] It is reported to have an EC50 value of approximately 300 nM for recombinant Gαi-1 and Gαo subunits.[2] This action is distinct from its P2X1 antagonism and suggests that NF023 may have broader effects on cellular signaling pathways regulated by these G-proteins.

Inhibition of HMGA2

More recently, NF023 has been identified as an inhibitor of the DNA-binding activity of High Mobility Group AT-hook 2 (HMGA2), with a reported IC50 of 10.63 μM.[3][4] This finding suggests a potential role for NF023 in modulating gene transcription and cancer-related pathways.

Signaling Pathways

The following diagrams illustrate the signaling pathways affected by NF023.

Experimental Protocols

The characterization of NF023's mechanism of action relies on several key experimental techniques. Below are detailed methodologies for these approaches.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is used to study the effect of NF023 on P2X receptors expressed in a heterologous system.

Objective: To measure the ion channel activity of P2X receptors in the presence and absence of NF023 and an agonist like ATP.

Methodology:

-

Xenopus laevis Oocyte Preparation: Stage V-VI oocytes are harvested and treated with collagenase to remove the follicular layer.

-

cRNA Injection: Oocytes are injected with cRNA encoding the specific human or rat P2X receptor subtype of interest.

-

Incubation: Injected oocytes are incubated for 2-7 days at 16-18°C in a suitable medium (e.g., Barth's solution) to allow for receptor expression on the oocyte membrane.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and continuously perfused with a recording solution (e.g., ND96).

-

Two microelectrodes, filled with a high concentration of KCl (e.g., 3 M), are inserted into the oocyte. One electrode measures the membrane potential (voltage electrode), and the other injects current (current electrode).

-

The oocyte membrane potential is clamped at a holding potential (e.g., -70 mV) using a voltage clamp amplifier.

-

The agonist (e.g., ATP) is applied to the oocyte via the perfusion system to elicit an inward current, which is recorded.

-

To test the effect of NF023, the oocyte is pre-incubated with NF023 for a defined period before the co-application of NF023 and the agonist.

-

The reduction in the agonist-induced current in the presence of NF023 is measured to determine the inhibitory effect.

-

-

Data Analysis: Concentration-response curves are generated for the agonist in the presence of different concentrations of NF023 to determine the IC50 value and to perform a Schild analysis.

Schild Analysis for Competitive Antagonism

Schild analysis is a pharmacological method used to determine the dissociation constant (Kb) of a competitive antagonist.

Objective: To confirm the competitive nature of NF023's antagonism at P2X1 receptors and to quantify its affinity.

Methodology:

-

Generate Agonist Concentration-Response Curves: A cumulative concentration-response curve for the agonist (e.g., ATP) is generated in the absence of the antagonist.

-

Generate Curves in the Presence of Antagonist: The agonist concentration-response curve is then repeated in the presence of several fixed concentrations of NF023.

-

Determine Dose Ratios: For each concentration of NF023, the dose ratio (DR) is calculated. The dose ratio is the ratio of the agonist concentration required to produce a given response in the presence of the antagonist to the agonist concentration required to produce the same response in the absence of the antagonist.

-

Construct the Schild Plot: The data is plotted as log(DR-1) versus the logarithm of the molar concentration of the antagonist ([B]).

-

Data Analysis: A linear regression is performed on the Schild plot. For a simple competitive antagonist, the slope of the line should not be significantly different from 1. The x-intercept of the regression line provides an estimate of the pA2, which is the negative logarithm of the antagonist's dissociation constant (Kb).

G-Protein Binding Assay

This assay is used to measure the direct effect of NF023 on the activation of G-proteins.

Objective: To determine if NF023 directly inhibits the binding of GTP to Gα subunits.

Methodology:

-

Membrane Preparation: Cell membranes containing the G-protein of interest (e.g., from cells overexpressing a specific Gαi/o subunit) are prepared.

-

Assay Setup: The membrane preparation is incubated in a buffer containing a non-hydrolyzable, radiolabeled GTP analog (e.g., [³⁵S]GTPγS) or a fluorescently labeled GTP analog.

-

G-Protein Activation: An agonist for a co-expressed G-protein coupled receptor (GPCR) can be used to stimulate GTPγS binding.

-

Application of NF023: Different concentrations of NF023 are added to the assay to determine its effect on GTPγS binding.

-

Measurement of Binding: After incubation, the amount of bound GTPγS is quantified. For radiolabeled GTPγS, this is typically done by filtering the reaction mixture and measuring the radioactivity retained on the filter. For fluorescently labeled GTP, fluorescence polarization or a similar technique is used.

-

Data Analysis: The reduction in GTPγS binding in the presence of NF023 is used to calculate its EC50 value for G-protein inhibition.

Conclusion

This compound is a potent and selective competitive antagonist of the P2X1 purinergic receptor. Its well-characterized inhibitory profile at this receptor, coupled with its selectivity over other P2X subtypes, makes it an indispensable tool for elucidating the physiological and pathophysiological roles of P2X1-mediated signaling. Furthermore, its inhibitory effects on Gi/o-protein alpha subunits and HMGA2, though less potent, suggest additional mechanisms of action that may contribute to its overall pharmacological effects and warrant further investigation. The experimental protocols outlined in this guide provide a framework for the continued exploration of NF023 and other purinergic signaling modulators.

References

- 1. benchchem.com [benchchem.com]

- 2. pdg.cnb.uam.es [pdg.cnb.uam.es]

- 3. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recommended tool compounds and drugs for blocking P2X and P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation and Regulation of Purinergic P2X Receptor Channels - PMC [pmc.ncbi.nlm.nih.gov]

NF023 Hexasodium: A Technical Guide to its Preclinical Profile as a P2X1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

NF023 hexasodium is a suramin analogue that has been identified as a potent and selective competitive antagonist of the P2X1 purinergic receptor.[1][2][3] It also exhibits inhibitory activity against certain G-protein alpha subunits.[3] This technical guide provides a comprehensive overview of the preclinical data available for this compound, with a focus on its mechanism of action, quantitative pharmacology, and the experimental methodologies used for its characterization. Due to its high selectivity for the P2X1 receptor over other P2X subtypes, NF023 serves as a critical research tool for elucidating the physiological and pathophysiological roles of P2X1-mediated signaling. This document summarizes key findings from in vitro and in vivo studies to support its application in drug discovery and development. To date, no clinical trials involving this compound have been identified in the public domain.

Mechanism of Action

This compound exerts its primary pharmacological effect as a selective and competitive antagonist at the P2X1 receptor, an ATP-gated ion channel.[1][2] By binding to the receptor, it prevents the endogenous ligand, adenosine triphosphate (ATP), from activating the channel, thereby inhibiting the influx of cations such as Na+ and Ca2+.[1] This antagonism has been demonstrated to be surmountable and voltage-insensitive.[1]

In addition to its effects on P2X receptors, NF023 has been shown to be a selective inhibitor of the α-subunits of the Go/i family of G-proteins.[3] It is reported to suppress GTPγS binding to recombinant G-protein α-subunits by inhibiting the formation of the agonist-receptor-G-protein ternary complex. NF023 does not interfere with the interaction between α-subunits and βγ-dimers but is thought to compete with the effector binding site.

Quantitative Data Summary

The following tables summarize the in vitro potency and selectivity of this compound against various P2X receptor subtypes and G-proteins.

Table 1: In Vitro Antagonist Potency of NF023 at P2X Receptors

| Receptor Subtype | Species | IC50 (µM) | KB (µM) | pA2 | Reference(s) |

| P2X1 | Human | 0.21 | 1.1 ± 0.2 | - | [1] |

| P2X1 | Rat | 0.24 | - | - | [1] |

| P2X2 | Human | > 50 | - | - | [1] |

| P2X3 | Human | 28.9 | - | - | [1] |

| P2X3 | Rat | 8.5 | - | - | [1] |

| P2X2/3 (heteromultimer) | Rat | 1.6 (agonist: α,β-meATP) | - | - | [1] |

| P2X4 | Human | > 100 | - | - | [1] |

| P2X (general) | Rabbit (saphenous artery) | - | - | 5.69 ± 0.04 | [4] |

Table 2: In Vitro Inhibitory Activity of NF023 against G-Proteins

| G-Protein Subunit | EC50 | Reference(s) |

| Recombinant Gαi-1 | ~300 nM | [2] |

| Recombinant Gαo | ~300 nM | [2] |

Experimental Protocols

Detailed, step-by-step experimental protocols for the key studies cited were not fully retrievable from the available resources. However, based on the abstracts and methodological descriptions, the following outlines the general procedures employed.

Heterologous Expression and Electrophysiological Recording in Xenopus Oocytes (Soto et al., 1999)

This study characterized the antagonistic properties of NF023 on various P2X receptors expressed in Xenopus laevis oocytes.[1]

General Methodology:

-

cRNA Preparation and Oocyte Injection: cRNA encoding different human and rat P2X receptor subunits (P2X1, P2X2, P2X3, P2X4) was synthesized and microinjected into prepared Xenopus oocytes. For heteromeric receptors, cRNAs for P2X2 and P2X3 were co-injected.[1]

-

Two-Electrode Voltage-Clamp (TEVC) Recordings: After an incubation period to allow for receptor expression, whole-cell currents were recorded from the oocytes using the TEVC technique. Oocytes were voltage-clamped, typically at a holding potential of -70 mV.[1]

-

Drug Application: ATP or the more stable analogue α,β-methylene ATP (α,β-meATP) was applied to elicit inward currents through the expressed P2X receptors. To determine the inhibitory effect of NF023, oocytes were pre-incubated with varying concentrations of NF023 before the application of the agonist.[1]

-

Data Analysis: Concentration-response curves for the agonist in the absence and presence of NF023 were generated to determine the IC50 values. The Schild equation was likely used to calculate the KB value for competitive antagonism.[1]

G-Protein Inhibition Assays (Freissmuth et al., 1996)

This research investigated the activity of suramin analogues, including NF023, as G-protein inhibitors.[5]

General Methodology:

-

Recombinant G-Protein Expression and Purification: Recombinant G-protein α-subunits (e.g., Gαi-1, Gαo) were expressed in and purified from E. coli.

-

[³⁵S]GTPγS Binding Assay: The assay measures the binding of the non-hydrolyzable GTP analogue, [³⁵S]GTPγS, to the G-protein α-subunit as an indicator of G-protein activation. The assay was likely performed in a buffer containing purified G-proteins, GDP, and Mg²⁺.

-

Inhibition by NF023: The ability of NF023 to inhibit G-protein activation was assessed by measuring [³⁵S]GTPγS binding in the presence of varying concentrations of the compound. The EC50 value, representing the concentration of NF023 that causes half-maximal inhibition, was then determined.

Vasoconstriction Assays in Isolated Rabbit Arteries (Ziyal et al., 1997)

This study examined the selective antagonist effects of NF023 on P2X receptor-mediated vasoconstriction.[4]

General Methodology:

-

Tissue Preparation: Rings of rabbit saphenous artery and thoracic aorta were isolated and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).

-

Isometric Tension Recording: Changes in the isometric tension of the arterial rings were recorded using force transducers.

-

Vasoconstriction and Vasodilation Measurement: In the saphenous artery, cumulative concentration-response curves to the P2X receptor agonist α,β-meATP were obtained in the absence and presence of increasing concentrations of NF023. In some experiments, contractile responses to noradrenaline or histamine were also measured. In the thoracic aorta, endothelium-dependent and -independent vasodilation to ATP was assessed in pre-contracted vessels.[4]

-

Data Analysis: The antagonist potency of NF023 was quantified by calculating the pA₂ value from the parallel rightward shifts of the agonist concentration-response curves, indicative of competitive antagonism.[4]

Mandatory Visualization

Caption: P2X1 receptor signaling pathway and its inhibition by NF023.

Caption: Experimental workflow for characterizing a P2X1 receptor antagonist.

In Vivo Studies

An in vivo study in pithed rats demonstrated that intravenous administration of NF023 (100 µmol/kg) antagonized the vasopressor responses to the P2X agonist α,β-mATP but not to noradrenaline, highlighting its selectivity in a whole-animal model.[6]

Conclusion

This compound is a valuable pharmacological tool for the study of P2X1 receptor and Gαo/i G-protein signaling. Its high selectivity for the P2X1 receptor makes it particularly useful for differentiating the roles of this specific receptor subtype in various physiological and pathological processes. The provided quantitative data and overview of experimental methodologies underscore its utility in preclinical research. The absence of publicly available clinical trial data suggests that its application has been primarily in a research capacity. Further investigations could explore its therapeutic potential in conditions where P2X1 receptor signaling is implicated, such as thrombosis, inflammation, and chronic pain.

References

- 1. Antagonistic properties of the suramin analogue NF023 at heterologously expressed P2X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. NF 023 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]

- 4. Vasoconstrictor responses via P2X-receptors are selectively antagonized by NF023 in rabbit isolated aorta and saphenous artery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of receptor/G protein coupling by suramin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | P2X Receptor | TargetMol [targetmol.com]

An In-depth Technical Guide to the Selectivity of NF023 Hexasodium, a P2X1 Receptor Antagonist

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the selectivity profile of NF023, a subtype-selective, competitive, and reversible antagonist of the P2X1 receptor. The document details its potency at various P2X receptor subtypes, known off-target activities, the underlying signaling pathways, and the experimental protocols used for its characterization.

NF023 Selectivity and Potency Profile

NF023 is a suramin analogue that demonstrates notable selectivity for the P2X1 receptor subtype.[1] It acts as a competitive and surmountable antagonist, meaning it reversibly binds to the same site as the endogenous agonist, ATP, and its inhibitory effect can be overcome by increasing the agonist concentration.[1] Its potency varies significantly across different P2X receptor subtypes and species.

The inhibitory activity of NF023 is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the antagonist required to block 50% of the ATP-induced response.

Table 1: NF023 Potency at Human P2X Receptor Subtypes

| Receptor Subtype | IC50 (μM) | Reference |

|---|---|---|

| P2X1 | 0.21 | [1][2] |

| P2X3 | 28.9 | [1][2] |

| P2X2 | > 50 | [1][2] |

Table 2: NF023 Potency at Rat P2X Receptor Subtypes

| Receptor Subtype | IC50 (μM) | Reference |

|---|---|---|

| P2X1 | 0.24 | [1] |

| P2X3 | 8.5 | [1] |

| P2X2 | > 50 | [1] |

| P2X4 | > 100 |[1] |

As the data indicates, NF023 is most potent at the human and rat P2X1 receptors. It displays intermediate sensitivity for P2X3 receptors and is significantly less active or inactive at P2X2 and P2X4 subtypes at concentrations up to 100 μM.[1] Furthermore, NF023 is reported to be selective over P2Y receptors, adrenoceptors, and histamine receptors.[2]

P2X1 Receptor Signaling Pathway and Antagonism by NF023

P2X1 receptors are ATP-gated, non-selective cation channels.[3][4] Upon binding of extracellular ATP, the receptor undergoes a conformational change, opening an ion channel pore.[5][6] This allows the rapid influx of cations, primarily Ca²⁺ and Na⁺, leading to depolarization of the cell membrane and initiating various downstream cellular responses, such as smooth muscle contraction and platelet aggregation.[3][5][7] NF023 exerts its antagonistic effect by competitively blocking the ATP binding site, thereby preventing channel activation and subsequent ion influx.[1][6]

Caption: P2X1 receptor activation by ATP and competitive antagonism by NF023.

Off-Target Activities

While relatively selective for P2X1, NF023 is not entirely specific. It has been shown to interact with other cellular targets, which is a critical consideration for its use in experimental systems.

-

G Proteins: NF023 selectively inhibits the α-subunit of Go/i proteins with an EC50 of approximately 300 nM.[2]

-

HMGA2: It also inhibits the DNA-binding activity of High Mobility Group AT-hook 2 (HMGA2) with an IC50 of 10.63 μM.[2]

Caption: Selectivity and off-target interaction profile of NF023.

Experimental Protocols for Characterization

The selectivity and potency of NF023 are typically determined using electrophysiological techniques on heterologous expression systems. The protocol described by Soto et al. (1999) is a foundational method for this characterization.[1]

This method is ideal for studying ligand-gated ion channels due to the large size of the oocytes and their robust expression of foreign proteins.[8]

-

Oocyte Preparation and Receptor Expression:

-

Stage V-VI oocytes are harvested from Xenopus laevis.

-

The oocytes are defolliculated to remove surrounding follicular cells.

-

cRNA encoding the specific human or rat P2X receptor subtype (e.g., P2X1, P2X2, P2X3, P2X4) is injected into the oocytes.

-

Injected oocytes are incubated for 2-5 days to allow for receptor expression on the cell membrane.[8]

-

-

Electrophysiological Recording:

-

A single oocyte is placed in a recording chamber and perfused with a standard saline solution (e.g., ND96).

-

The oocyte is impaled with two microelectrodes filled with a high molarity salt solution (e.g., 3 M KCl), serving as the voltage and current electrodes.

-

The oocyte membrane potential is clamped at a holding potential, typically -60 mV.[8]

-

-

Data Acquisition and Analysis:

-

A baseline current is established.

-

The agonist (e.g., ATP at its EC50 or EC90 concentration) is applied to the oocyte, and the resulting inward current is recorded.

-

To determine the IC50, the oocyte is pre-incubated with varying concentrations of NF023 before being challenged again with the agonist.

-

The percentage of inhibition of the ATP-induced current is plotted against the concentration of NF023. The data is then fitted to a concentration-response curve to calculate the IC50 value.

-

To confirm competitive antagonism, full concentration-response curves for ATP are generated in the absence and presence of fixed concentrations of NF023. A rightward shift in the ATP EC50 without a change in the maximal response indicates competitive antagonism.[1]

-

Caption: Experimental workflow for determining antagonist IC50 using TEVC.

Conclusion

NF023 hexasodium is a valuable pharmacological tool for studying the physiological roles of the P2X1 receptor. Its profile is characterized by high potency and competitive antagonism at the P2X1 subtype, with significantly lower potency at other P2X receptors.[1] However, researchers must remain cognizant of its known off-target effects on Gαo/i proteins and HMGA2 to ensure accurate interpretation of experimental results.[2] The methodologies outlined in this guide, particularly electrophysiological analysis in heterologous expression systems, remain the gold standard for characterizing the selectivity and potency of P2X receptor modulators.

References

- 1. Antagonistic properties of the suramin analogue NF023 at heterologously expressed P2X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NF 023 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]

- 3. The P2X1 receptor and platelet function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of P2X1 receptors by modulators of the cAMP effectors PKA and EPAC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are P2X1 receptor agonists and how do they work? [synapse.patsnap.com]

- 6. What are P2X1 receptor antagonists and how do they work? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

In-Depth Technical Guide: NF023 Hexasodium as a G-Protein Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

NF023, a hexasodium salt and symmetrical suramin analogue, is a potent and selective antagonist of G-proteins, specifically targeting the α-subunits of the Gαi/o family. Its mechanism of action involves the direct inhibition of the GDP/GTP exchange, a critical step in G-protein activation, thereby preventing the dissociation of the Gα subunit from the Gβγ dimer and subsequent downstream signaling. This technical guide provides a comprehensive overview of the biochemical activity of NF023, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its characterization. The guide is intended to serve as a resource for researchers utilizing NF023 as a tool to probe G-protein signaling pathways and for professionals in the field of drug discovery and development.

Introduction

G-protein coupled receptors (GPCRs) represent the largest and most diverse group of membrane receptors in eukaryotes, playing a crucial role in cellular signaling and making them a primary target for drug development. Upon agonist binding, GPCRs catalyze the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the associated heterotrimeric G-protein, leading to its activation and dissociation into Gα-GTP and Gβγ subunits. The Gαi/o family of G-proteins is primarily involved in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

NF023 has emerged as a valuable pharmacological tool for the selective inhibition of the Gαi/o signaling cascade. By preventing the formation of the active Gα-GTP state, NF023 effectively uncouples the receptor from its downstream effector enzymes. This document details the inhibitory activity of NF023 on G-protein signaling, providing quantitative data and methodologies for its study.

Mechanism of Action

NF023 acts as a direct antagonist of Gαi/o subunits. Its primary mechanism of action is the inhibition of the agonist-induced guanine nucleotide exchange on the Gα subunit.[1] Specifically, NF023 prevents the dissociation of GDP from the Gα subunit, which is the rate-limiting step in the activation of the G-protein heterotrimer.[1] This blockade of GDP release stabilizes the inactive Gα-GDP state, thus inhibiting the formation of the active Gα-GTP.

Importantly, NF023 does not interfere with the interaction between the Gα and Gβγ subunits. Instead, it is believed to compete with the binding of effector molecules to the Gα subunit.[2] By occupying a site that overlaps with the effector-binding domain, NF023 prevents the activated G-protein from interacting with and modulating the activity of downstream targets such as adenylyl cyclase.

Quantitative Inhibitory Data

The inhibitory activity of NF023 has been quantified in various in vitro assays. The following tables summarize the key quantitative data for its activity as a G-protein inhibitor and its off-target activity on P2X receptors.

Table 1: G-Protein Inhibitory Activity of NF023

| Parameter | G-Protein Subtype | Value | Assay System | Reference |

| EC₅₀ | Gαo/Gi | ~300 nM | Recombinant G-protein α-subunits | [2][3] |

Table 2: P2X Receptor Antagonist Activity of NF023

| Parameter | Receptor Subtype | Species | Value (IC₅₀) | Reference |

| IC₅₀ | P2X₁ | Human | 0.21 µM | [3][4] |

| IC₅₀ | P2X₁ | Rat | 0.24 µM | [4] |

| IC₅₀ | P2X₂ | Human | > 50 µM | [3][4] |

| IC₅₀ | P2X₃ | Human | 28.9 µM | [3][4] |

| IC₅₀ | P2X₃ | Rat | 8.5 µM | [4] |

| IC₅₀ | P2X₄ | Human | > 100 µM | [3][4] |

| Kₑ | P2X₁ | - | 1.1 ± 0.2 µM | [4] |

Signaling Pathways and Experimental Workflows

GPCR Signaling Pathway Inhibition by NF023

The following diagram illustrates the canonical Gαi-coupled GPCR signaling pathway and the point of intervention by NF023.

Experimental Workflow: GTPγS Binding Assay

This workflow outlines the key steps in a GTPγS binding assay used to characterize the inhibitory effect of NF023 on G-protein activation.

Detailed Experimental Protocols

The following are detailed protocols for key experiments used to characterize the G-protein inhibitory activity of NF023, based on established methodologies.

GTPγS Binding Assay

This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation. Inhibition of this binding by NF023 provides a direct measure of its inhibitory activity.

Materials:

-

Cell membranes expressing the Gαi/o-coupled receptor of interest.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 µM GDP.

-

[³⁵S]GTPγS (specific activity ~1250 Ci/mmol).

-

Agonist for the receptor of interest.

-

NF023 hexasodium.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail.

Procedure:

-

Membrane Preparation: Prepare cell membranes from cells overexpressing the GPCR of interest using standard homogenization and centrifugation techniques. Resuspend the final membrane pellet in Assay Buffer.

-

Reaction Setup: In a 96-well plate, combine the following in a final volume of 100 µL:

-

25 µL of cell membranes (10-20 µg of protein).

-

25 µL of NF023 at various concentrations (or vehicle control).

-

25 µL of agonist at a fixed concentration (typically EC₈₀).

-

Pre-incubate for 15 minutes at 30°C.

-

-

Initiate Reaction: Add 25 µL of [³⁵S]GTPγS (final concentration 0.1 nM) to each well to start the reaction.

-

Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with 4 mL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

-

Quantification: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of 10 µM unlabeled GTPγS). Plot the percentage of inhibition of specific binding against the log concentration of NF023 and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Adenylyl Cyclase Activity Assay

This assay measures the production of cAMP by adenylyl cyclase. Inhibition of agonist-induced suppression of adenylyl cyclase activity by NF023 demonstrates its effect on the Gαi/o pathway.

Materials:

-

Cell membranes expressing the Gαi/o-coupled receptor of interest.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM ATP, 1 mM IBMX (a phosphodiesterase inhibitor), 0.1% BSA.

-

Forskolin (to stimulate adenylyl cyclase).

-

Agonist for the receptor of interest.

-

This compound.

-

cAMP standard.

-

cAMP assay kit (e.g., ELISA or radioimmunoassay).

Procedure:

-

Reaction Setup: In microcentrifuge tubes, combine the following in a final volume of 100 µL:

-

20 µL of cell membranes (20-50 µg of protein).

-

10 µL of NF023 at various concentrations (or vehicle control).

-

10 µL of agonist at a fixed concentration.

-

10 µL of Forskolin (10 µM final concentration).

-

50 µL of Assay Buffer containing ATP.

-

-

Incubation: Incubate the tubes for 15 minutes at 30°C.

-

Termination: Stop the reaction by adding 100 µL of 0.2 N HCl and boiling for 5 minutes.

-

Neutralization and Centrifugation: Neutralize the samples with 100 µL of 0.2 M Imidazole. Centrifuge at 10,000 x g for 5 minutes to pellet the membrane debris.

-

cAMP Quantification: Measure the cAMP concentration in the supernatant using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of the agonist-induced decrease in forskolin-stimulated cAMP production. Plot this against the log concentration of NF023 to determine the EC₅₀ value.

Conclusion

This compound is a selective and potent inhibitor of the Gαi/o family of G-proteins, acting through the direct blockade of GDP/GTP exchange. Its well-characterized mechanism of action and defined inhibitory constants make it an invaluable tool for the study of G-protein signaling pathways. The experimental protocols detailed in this guide provide a framework for the accurate and reproducible characterization of NF023's activity, facilitating its use in both basic research and drug discovery applications. Researchers should, however, remain mindful of its off-target effects, particularly on P2X receptors, and incorporate appropriate controls in their experimental designs.

References

- 1. Inhibition of receptor/G protein coupling by suramin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. NF 023 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]

- 4. Antagonistic properties of the suramin analogue NF023 at heterologously expressed P2X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

NF023 Hexasodium: A Technical Guide to its Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of NF023 hexasodium, a potent and selective antagonist of the P2X1 purinergic receptor. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the fields of pharmacology, neuroscience, and cardiovascular research.

Chemical Properties and Structure

This compound is a symmetrical polysulfonated naphthylurea derivative, structurally related to suramin. Its chemical structure and properties are summarized below.

Chemical Structure

-

IUPAC Name : hexasodium;8-[[3-[[3-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]naphthalene-1,3,5-trisulfonate

-

Synonyms : NF 023 hexasodium, NF 023

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₃₅H₂₀N₄Na₆O₂₁S₆ | [1] |

| Molecular Weight | 1162.86 g/mol | |

| Appearance | Solid | [2] |

| Solubility | Water: 100 mM | [1] |

| Storage | Desiccate at room temperature. Solutions can be aliquoted and frozen at -20°C. | [3] |

Biological Activity and Mechanism of Action

This compound is a well-characterized antagonist of P2X receptors, with a notable selectivity for the P2X1 subtype. It also exhibits inhibitory activity towards certain G-proteins.

P2X Receptor Antagonism

NF023 acts as a competitive antagonist at P2X1 receptors.[3] This antagonism is surmountable, meaning that its inhibitory effect can be overcome by increasing the concentration of the agonist, ATP.[3] The selectivity profile of NF023 for various human P2X receptor subtypes is detailed in Table 2.

| Receptor Subtype | IC₅₀ (μM) | Source |

| Human P2X₁ | 0.21 | [4] |

| Human P2X₂ | > 50 | [4] |

| Human P2X₃ | 28.9 | [4] |

| Human P2X₄ | > 100 | [4] |

The antagonistic activity of NF023 at P2X1 receptors makes it a valuable tool for studying the physiological and pathological roles of these channels, which are implicated in processes such as platelet aggregation, smooth muscle contraction, and neurotransmission.

G-Protein Inhibition

In addition to its effects on P2X receptors, NF023 has been shown to be a selective inhibitor of the α-subunits of G₀/Gᵢ proteins, with an EC₅₀ of approximately 300 nM. This activity is distinct from its P2X antagonism and should be considered when interpreting experimental results.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes for P2X Receptor Characterization

This protocol describes the functional characterization of P2X receptors expressed in Xenopus laevis oocytes and the evaluation of the antagonistic properties of NF023.

3.1.1. Oocyte Preparation and cRNA Injection

-

Harvest stage V-VI oocytes from anesthetized female Xenopus laevis.

-

Treat the oocytes with collagenase (e.g., 2 mg/mL in Ca²⁺-free OR2 solution) to remove the follicular layer.

-

Manually defolliculate the oocytes.

-

Inject oocytes with cRNA encoding the desired P2X receptor subtype (e.g., human P2X1).

-

Incubate the injected oocytes in Barth's solution at 18°C for 2-5 days to allow for receptor expression.

3.1.2. Electrophysiological Recording

-

Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution (e.g., 115 mM NaCl, 2.5 mM KCl, 1.8 mM CaCl₂, 10 mM HEPES, pH 7.2).

-

Impale the oocyte with two glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl. One electrode measures the membrane potential, and the other injects current.

-

Voltage-clamp the oocyte at a holding potential of -60 mV using a suitable amplifier.

-

Apply the P2X receptor agonist (e.g., ATP or α,β-methylene ATP) at a concentration that elicits a submaximal response (e.g., EC₅₀) to establish a baseline current.

-

To test the antagonistic effect of NF023, pre-incubate the oocyte with varying concentrations of NF023 for a defined period (e.g., 1-5 minutes) before co-applying the agonist and NF023.

-

Record the inward currents elicited by the agonist in the absence and presence of the antagonist.

-

Wash the oocyte with Ringer's solution between applications to allow for recovery.

3.1.3. Data Analysis

-

Measure the peak amplitude of the agonist-induced currents.

-

Normalize the current responses in the presence of NF023 to the control response (agonist alone).

-

Plot the normalized response against the logarithm of the NF023 concentration to generate a concentration-response curve.

-

Fit the data to a sigmoidal dose-response equation to determine the IC₅₀ value.

GTPγS Binding Assay for G-Protein Inhibition

This protocol outlines a method to assess the inhibitory effect of NF023 on G-protein activation using a [³⁵S]GTPγS binding assay in cell membranes expressing a G-protein coupled receptor (GPCR) that couples to Gᵢ/G₀.

3.2.1. Membrane Preparation

-

Culture cells (e.g., HEK293 or CHO) expressing the GPCR of interest.

-

Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

3.2.2. GTPγS Binding Assay

-

In a 96-well plate, add the following components in order:

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Cell membranes (typically 10-20 µg of protein per well).

-

Varying concentrations of NF023 or vehicle control.

-

A GPCR agonist to stimulate G-protein activation.

-

GDP (e.g., 10 µM) to maintain the G-protein in its inactive state before stimulation.

-

-

Initiate the binding reaction by adding [³⁵S]GTPγS (e.g., 0.1 nM).

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) with gentle agitation.

-

Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.

-

Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Dry the filters and measure the radioactivity bound to the filters using a scintillation counter.

3.2.3. Data Analysis

-

Determine the non-specific binding in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).

-

Subtract the non-specific binding from all other measurements to obtain specific binding.

-

Calculate the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding by NF023.

-

Plot the percentage of inhibition against the logarithm of the NF023 concentration and fit the data to determine the EC₅₀ value.

Visualizations

The following diagrams illustrate key concepts related to the mechanism of action and experimental investigation of this compound.

References

An In-depth Technical Guide to the Core Functions of NF023 Hexasodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

NF023 hexasodium, a suramin analogue, is a multifaceted pharmacological tool with a primary role as a selective and competitive antagonist of the P2X1 purinergic receptor. Beyond its interaction with this ligand-gated ion channel, NF023 also exhibits inhibitory activity against the α-subunits of Gi/o G-proteins and the high mobility group AT-hook 2 (HMGA2) protein. This guide provides a comprehensive overview of the core functions of NF023, presenting quantitative data, detailed experimental protocols for its characterization, and visualizations of its associated signaling pathways and experimental workflows. The information is intended to support researchers and drug development professionals in utilizing NF023 as a research tool and in understanding its therapeutic potential and limitations.

Core Pharmacological Functions

This compound is recognized for three primary inhibitory activities:

-

P2X1 Receptor Antagonism: NF023 is a potent and selective competitive antagonist of the P2X1 receptor, an ATP-gated cation channel.[1] It exhibits significantly higher affinity for the P2X1 subtype compared to other P2X receptors.[1]

-

G-protein Inhibition: It acts as a direct antagonist of the α-subunits of the Gi/o family of G-proteins, inhibiting their activation.

-

HMGA2 Inhibition: NF023 can inhibit the DNA-binding activity of the HMGA2 protein.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound's inhibitory activities.

Table 1: Inhibitory Potency of NF023 at Human P2X Receptors

| Receptor Subtype | IC50 (μM) | Reference(s) |

| P2X1 | 0.21 | [1] |

| P2X2 | > 50 | [1] |

| P2X3 | 28.9 | [1] |

| P2X4 | > 100 | [1] |

Table 2: Inhibitory Potency of NF023 at Rat P2X Receptors

| Receptor Subtype | IC50 (μM) | Reference(s) |

| P2X1 | 0.24 | [1] |

| P2X2 | > 50 | [1] |

| P2X3 | 8.5 | [1] |

Table 3: Other Inhibitory Activities of NF023

| Target | Parameter | Value | Reference(s) |

| Gαo/i | EC50 | ~300 nM | |

| HMGA2 | IC50 | 10.63 μM | |

| P2X1 (human) | KB | 1.1 ± 0.2 µM | [1] |

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by NF023.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of NF023.

P2X1 Receptor Antagonism: Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This method is used to study the effect of NF023 on P2X1 receptors expressed in Xenopus oocytes.

Protocol Steps:

-

Oocyte Preparation:

-

Harvest stage V-VI oocytes from a female Xenopus laevis.

-

Treat with collagenase to defolliculate the oocytes.

-

Inject oocytes with cRNA encoding the human or rat P2X1 receptor.

-

Incubate the injected oocytes for 2-5 days at 16-18°C in Barth's solution.

-

-

Electrophysiological Recording:

-

Place a single oocyte in a recording chamber continuously perfused with a recording solution (e.g., ND96).

-

Impale the oocyte with two glass microelectrodes (filled with 3 M KCl) for voltage clamping.

-

Clamp the membrane potential at a holding potential of -50 to -70 mV.

-

Apply the P2X1 receptor agonist, ATP or α,β-methylene ATP (α,β-meATP), to elicit an inward current.

-

To determine the IC50 of NF023, co-apply a fixed concentration of the agonist with varying concentrations of NF023 and measure the inhibition of the agonist-induced current.

-

For determining the mode of antagonism, generate agonist concentration-response curves in the absence and presence of fixed concentrations of NF023. A rightward shift in the concentration-response curve without a change in the maximal response is indicative of competitive antagonism.

-

P2X1 Receptor Antagonism: Whole-Cell Patch Clamp in Mammalian Cells

This technique allows for the study of NF023's effects on P2X1 receptors in a mammalian cell context.

Protocol Steps:

-

Cell Culture and Transfection:

-

Culture a suitable mammalian cell line (e.g., HEK293 or CHO cells) on glass coverslips.

-

Transfect the cells with a plasmid encoding the P2X1 receptor and a fluorescent reporter protein (e.g., GFP) to identify transfected cells.

-

Allow 24-48 hours for receptor expression.

-

-

Electrophysiological Recording:

-

Place a coverslip with transfected cells in a recording chamber on an inverted microscope.

-

Perfuse the chamber with an external recording solution.

-

Fabricate patch pipettes from borosilicate glass capillaries and fill with an internal solution.

-

Approach a fluorescently labeled cell with the patch pipette and form a high-resistance seal (>1 GΩ).

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

Apply the P2X1 agonist to induce an inward current.

-

Assess the inhibitory effect of NF023 by pre-incubating the cells with varying concentrations of NF023 before and during agonist application.

-

Gαi/o Inhibition: [³⁵S]GTPγS Binding Assay

This assay measures the ability of NF023 to inhibit the activation of Gαi/o proteins.

Protocol Steps:

-

Membrane Preparation:

-

Prepare cell membranes from a cell line endogenously or recombinantly expressing a Gi/o-coupled receptor.

-

Homogenize the cells and centrifuge to pellet the membranes. Resuspend the membranes in an appropriate buffer.

-

-

Binding Assay:

-

In a microplate, combine the cell membranes, a Gi/o-coupled receptor agonist, and varying concentrations of NF023 in an assay buffer containing GDP.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate the mixture to allow for the binding of [³⁵S]GTPγS to activated G-proteins.

-

Terminate the reaction by rapid filtration through a filter mat to separate bound from free [³⁵S]GTPγS.

-

Measure the radioactivity retained on the filter using a scintillation counter.

-

A decrease in [³⁵S]GTPγS binding in the presence of NF023 indicates inhibition of G-protein activation.

-

HMGA2-DNA Interaction: AlphaScreen Assay

This is a high-throughput screening method to identify inhibitors of the HMGA2-DNA interaction.

Protocol Steps:

-

Reagent Preparation:

-

Use a biotinylated DNA probe containing an AT-rich sequence and a His-tagged recombinant HMGA2 protein.

-

Prepare streptavidin-coated donor beads and nickel-chelate acceptor beads.

-

-

Assay Procedure:

-

In a microplate, incubate the biotinylated DNA with streptavidin-coated donor beads.

-

In a separate tube, incubate the His-tagged HMGA2 with nickel-chelate acceptor beads.

-

Combine the DNA-donor bead and HMGA2-acceptor bead complexes in the presence of varying concentrations of NF023.

-

Incubate in the dark to allow for the interaction between HMGA2 and DNA, bringing the donor and acceptor beads into proximity.

-

Excite the donor beads at 680 nm. If an interaction occurs, singlet oxygen is produced, which diffuses to the acceptor beads, leading to light emission at 520-620 nm.

-

Measure the luminescent signal. A decrease in the signal in the presence of NF023 indicates inhibition of the HMGA2-DNA interaction.

-

Experimental Workflow and Logical Relationships

The following diagram outlines a typical experimental workflow for characterizing a compound like NF023.

Preclinical Development Considerations

As a research tool, NF023 offers the advantage of being a relatively selective antagonist for the P2X1 receptor, which is valuable for elucidating the physiological and pathological roles of this receptor. However, its progression as a therapeutic agent faces several challenges inherent to suramin and its analogs.

Advantages:

-

High P2X1 Selectivity: Its selectivity for P2X1 over other P2X subtypes makes it a useful tool for in vitro and in vivo studies to probe P2X1 function.[1]

Limitations:

-

Off-Target Effects: NF023's activity against Gi/o proteins and HMGA2 indicates a degree of promiscuity, which could lead to unintended side effects in a clinical setting.

-

Poor Druglikeness: Like suramin, NF023 is a large, highly charged molecule, which generally results in poor oral bioavailability and limited cell permeability.[2][3] This often restricts its use to in vitro applications or in vivo administration via injection.

-

Toxicity: Suramin itself is associated with significant toxicity, and while analogs may have improved profiles, this remains a concern for the development of related compounds.[3]

The therapeutic potential of targeting the P2X1 receptor is significant, with possible applications in thrombosis, inflammation, and urological disorders.[4] However, the development of more drug-like P2X1 antagonists with improved selectivity and pharmacokinetic properties is a key objective for future drug discovery efforts.[4]

Conclusion

This compound is a valuable pharmacological agent for the study of P2X1 receptor and Gi/o-protein signaling. This guide has provided a detailed overview of its core functions, supported by quantitative data and experimental protocols. While its utility as a direct therapeutic agent is limited by its chemical properties and off-target activities, NF023 remains an important tool for basic research and a foundational molecule for the design of next-generation P2X1 receptor antagonists with improved therapeutic potential. Researchers and drug development professionals should consider both the advantages and limitations of NF023 when designing experiments and interpreting results.

References

- 1. Antagonistic properties of the suramin analogue NF023 at heterologously expressed P2X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeted Redesign of Suramin Analogs for Novel Antimicrobial Lead Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Synthesis of Novel Suramin Analogs With Anti-Proliferative Activity via FGF1 and FGFRD2 Blockade [frontiersin.org]

- 4. The P2X1 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

NF023 Hexasodium: A Technical Guide to its Interaction with P2X Receptor Subtypes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the inhibitory activity of NF023 hexasodium on various P2X receptor subtypes. The information presented herein is curated for professionals engaged in pharmacological research and drug development, with a focus on delivering precise quantitative data, detailed experimental methodologies, and clear visual representations of the underlying biological processes.

Introduction to NF023 and P2X Receptors

This compound is a suramin analogue that has been identified as a selective antagonist for certain subtypes of the P2X receptor family. P2X receptors are ligand-gated ion channels that are activated by extracellular adenosine 5'-triphosphate (ATP).[1] These receptors are trimers, and the binding of ATP is thought to occur at the interfaces between the three subunits, leading to a conformational change that opens an ion-permeable pore.[1] The influx of cations such as Na⁺ and Ca²⁺ through the opened channel leads to depolarization of the cell membrane and the activation of various Ca²⁺-sensitive intracellular processes.[1] There are seven mammalian P2X receptor subtypes (P2X1-P2X7), which are involved in a wide range of physiological processes, including neurotransmission, inflammation, and smooth muscle contraction.

Data Presentation: IC50 Values of NF023 for P2X Receptor Subtypes

The inhibitory potency of this compound varies significantly across the different P2X receptor subtypes. The half-maximal inhibitory concentration (IC50) values, primarily determined through electrophysiological studies on heterologously expressed human and rat receptors, are summarized in the tables below for easy comparison.

Table 1: IC50 Values of NF023 for Human P2X Receptor Subtypes

| Receptor Subtype | IC50 (µM) |

| P2X1 | 0.21[2][3] |

| P2X2 | > 50[2][3] |

| P2X3 | 28.9[2][3] |

| P2X4 | > 100[2][3] |

| P2X5 | Data not available |

| P2X6 | Data not available |

| P2X7 | Low affinity |

Table 2: IC50 Values of NF023 for Rat P2X Receptor Subtypes

| Receptor Subtype | IC50 (µM) |

| P2X1 | 0.24 |

| P2X2 | > 50 |

| P2X3 | 8.5 |

| P2X4 | Insensitive up to 100 µM |

| P2X5 | Data not available |

| P2X6 | Data not available |

| P2X7 | Low affinity |

Note on P2X5, P2X6, and P2X7 Receptors:

-

P2X5 & P2X6: There is a lack of selective pharmacological tools for these receptor subtypes, and specific IC50 values for NF023 have not been reported.

-

P2X7: Prototypic P2X receptor antagonists like suramin, to which NF023 is an analogue, generally exhibit low affinity for the P2X7 receptor. The stimulation of P2X7 receptors in rat parotid acinar cells is blocked by suramin with a relatively low potency (IC50 ~ 250 µM).[3]

Experimental Protocols

The IC50 values presented in this guide were primarily determined using the two-electrode voltage clamp (TEVC) technique on Xenopus laevis oocytes that were heterologously expressing specific P2X receptor subtypes. This is a standard and powerful electrophysiological method for characterizing ligand-gated ion channels.[4][5][6]

Key Experimental Methodology: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

-

Oocyte Preparation and cRNA Injection:

-

Stage V-VI oocytes are harvested from female Xenopus laevis frogs.

-

The oocytes are defolliculated, typically through a combination of enzymatic digestion (e.g., with collagenase) and manual stripping.

-

Complementary RNA (cRNA) encoding the specific human or rat P2X receptor subunit of interest is microinjected into the cytoplasm of the oocytes.

-

Injected oocytes are incubated for 2-5 days in a suitable medium (e.g., Barth's solution) to allow for the expression and insertion of the P2X receptors into the oocyte membrane.

-

-

Electrophysiological Recording:

-

An oocyte expressing the target P2X receptor is placed in a recording chamber and continuously perfused with a recording solution (e.g., ND96 solution containing NaCl, KCl, CaCl₂, MgCl₂, and HEPES buffer at a physiological pH).

-

The oocyte is impaled with two microelectrodes filled with a high salt solution (e.g., 3 M KCl). One electrode measures the membrane potential, and the other injects current into the oocyte.

-

A voltage-clamp amplifier is used to hold the oocyte's membrane potential at a constant level (e.g., -50 mV or -60 mV).

-

-

IC50 Determination:

-

A baseline current is established.

-

The P2X receptor agonist, typically ATP, is applied to the oocyte at a concentration that elicits a near-maximal response (e.g., the EC90 concentration). This establishes the control current amplitude.

-

To determine the inhibitory effect of NF023, oocytes are pre-incubated with varying concentrations of NF023 for a set period (e.g., 2-5 minutes).

-

Following pre-incubation, the same EC90 concentration of ATP is co-applied with the respective concentration of NF023, and the peak inward current is recorded.

-

The peak current in the presence of each NF023 concentration is normalized to the control current (ATP alone).

-

-

Data Analysis:

-

The normalized current is plotted against the logarithm of the NF023 concentration.

-

The resulting data points are fitted to a sigmoidal dose-response curve.

-

The IC50 value, which is the concentration of NF023 that produces 50% inhibition of the maximal ATP-induced current, is calculated from this curve.

-

Mandatory Visualizations

P2X Receptor Signaling Pathway

References

- 1. Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. P2X7 Receptor Antagonists Display Agonist-like Effects on Cell Signaling Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. P2X Electrophysiology and Surface Trafficking in Xenopus Oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Voltage clamp recordings from Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Affinity and Kinetics of NF023 Hexasodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

NF023 hexasodium, a suramin analogue, is a valuable pharmacological tool for studying purinergic signaling. It acts as a selective and competitive antagonist of P2X1 receptors and an inhibitor of Gαi/o subunit G-proteins. This technical guide provides a comprehensive overview of the binding affinity and kinetics of NF023, detailing the experimental methodologies used for its characterization and illustrating the key signaling pathways it modulates. The information presented herein is intended to support researchers and drug development professionals in utilizing NF023 for their scientific investigations.

Introduction

This compound is a polysulfonated naphthylurea compound that has emerged as a critical tool for dissecting the roles of P2X1 receptors and Gαi/o proteins in various physiological and pathophysiological processes. Its selectivity profile makes it particularly useful for distinguishing the contributions of these signaling components in complex biological systems. This guide summarizes the quantitative data on NF023's binding affinity, outlines the experimental protocols for its characterization, and provides visual representations of its mechanisms of action.

Binding Affinity and Kinetics of this compound

The interaction of NF023 with its primary targets, P2X1 receptors and Gαi/o proteins, has been characterized by its binding affinity. While specific kinetic parameters such as on-rate (k_on) and off-rate (k_off) are not extensively reported in the public domain, the available affinity data, including IC50, EC50, and KB values, provide a robust understanding of its potency and selectivity.

P2X Receptor Antagonism

NF023 is a potent and selective competitive antagonist of P2X1 receptors. Its antagonism is surmountable, meaning that its inhibitory effect can be overcome by increasing the concentration of the agonist, ATP. The affinity of NF023 for various P2X receptor subtypes is summarized in the table below.

| Receptor Subtype | Species | IC50 (µM) | KB (µM) | Comments |

| P2X1 | Human | 0.21[1] | 1.1 ± 0.2[2] | Potent and competitive antagonism.[1][2] |

| Rat | 0.24[2] | - | High affinity. | |

| P2X2 | Human | > 50[1] | - | Low sensitivity.[2] |

| P2X3 | Human | 28.9[1] | - | Intermediate sensitivity.[2] |

| Rat | 8.5[2] | - | ||

| P2X4 | Human | > 100[1] | - | Insensitive.[2] |

Table 1: Binding Affinity of NF023 for P2X Receptor Subtypes.

G-Protein Inhibition

NF023 also functions as a direct inhibitor of the α-subunits of the Go/Gi family of G-proteins. It is selective for recombinant Gαi alpha-1 and Gαo alpha subunits.[1] This inhibition is achieved by preventing the exchange of GDP for GTP, a critical step in G-protein activation.

| G-Protein Subunit | EC50 (nM) | Comments |

| Gαi/o | ~300 | Selective inhibition. |

Table 2: Inhibitory Potency of NF023 on Gαi/o Subunits.

Experimental Protocols

The characterization of NF023's binding affinity and mechanism of action relies on specialized in vitro assays. The following sections provide detailed methodologies for the key experiments cited.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes for P2X Receptor Antagonism

This electrophysiological technique is instrumental in characterizing the effects of compounds on ion channels expressed in Xenopus oocytes.

3.1.1. Oocyte Preparation and Receptor Expression

-

Oocyte Harvesting: Oocytes are surgically removed from a female Xenopus laevis frog and treated with collagenase to defolliculate them.

-

cRNA Injection: Oocytes are injected with cRNA encoding the specific human or rat P2X receptor subtype.

-

Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression on the oocyte membrane.

3.1.2. Electrophysiological Recording

-

Chamber and Solutions: An oocyte is placed in a recording chamber and perfused with a standard saline solution (e.g., ND96).

-

Electrode Impalement: Two glass microelectrodes, filled with 3 M KCl, are inserted into the oocyte. One electrode measures the membrane potential (voltage electrode), and the other injects current (current electrode).

-

Voltage Clamp: The membrane potential is clamped at a holding potential, typically -70 mV.

-

Agonist and Antagonist Application:

-

A baseline current is established.

-

The agonist (e.g., ATP) is applied to the oocyte to elicit an inward current through the expressed P2X receptors.

-

To determine the IC50 of NF023, various concentrations of NF023 are co-applied with a fixed concentration of ATP (typically the EC50 concentration).

-

To determine the KB value through Schild analysis, concentration-response curves for ATP are generated in the absence and presence of multiple fixed concentrations of NF023.[2]

-

3.1.3. Data Analysis

-

IC50 Determination: The percentage of inhibition of the ATP-induced current is plotted against the concentration of NF023, and the data are fitted with a sigmoidal dose-response curve to calculate the IC50 value.

-

Schild Analysis: The dose-ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each concentration of NF023. A Schild plot is constructed by plotting the log (dose-ratio - 1) against the log of the antagonist concentration. The x-intercept of the linear regression provides the pA2 value, from which the KB can be calculated. A slope of approximately 1 is indicative of competitive antagonism.

GTPγS Binding Assay for G-Protein Inhibition

This biochemical assay measures the activation of G-proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.

3.2.1. Membrane Preparation

-

Cell Culture: Cells expressing the G-protein of interest (e.g., recombinant Gαi/o subunits in Sf9 or E. coli) are cultured and harvested.

-

Homogenization: Cells are lysed, and the cell membranes are isolated by centrifugation.

-

Protein Quantification: The protein concentration of the membrane preparation is determined.

3.2.2. Binding Assay

-

Reaction Mixture: The membrane preparation is incubated in an assay buffer containing GDP (to ensure G-proteins are in their inactive state), [³⁵S]GTPγS, and varying concentrations of NF023.

-

Initiation of Reaction: The reaction is initiated by the addition of an agonist that activates the G-protein-coupled receptor (GPCR) associated with the G-protein of interest, or in the case of direct G-protein inhibition, by allowing the system to reach equilibrium.

-

Incubation: The reaction mixture is incubated to allow for the binding of [³⁵S]GTPγS to the activated G-proteins.

-

Termination and Filtration: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound [³⁵S]GTPγS.

-

Scintillation Counting: The radioactivity on the filters is measured using a scintillation counter.

3.2.3. Data Analysis

-

EC50 Determination: The amount of [³⁵S]GTPγS binding is plotted against the concentration of NF023. The data are fitted to a dose-response curve to determine the EC50 value, representing the concentration of NF023 that inhibits 50% of the maximal G-protein activation.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways modulated by NF023 and a generalized workflow for its characterization.

Caption: P2X1 Receptor Signaling and NF023 Inhibition.

Caption: Gαi Signaling Pathway and NF023 Inhibition.

Caption: Generalized Experimental Workflow for NF023.

Conclusion

This compound is a well-characterized pharmacological agent with a distinct profile as a selective and competitive P2X1 receptor antagonist and a direct inhibitor of Gαi/o G-proteins. The quantitative data on its binding affinity, derived from robust experimental methodologies such as two-electrode voltage clamp and GTPγS binding assays, provide a solid foundation for its use in research. The signaling pathway diagrams and experimental workflow presented in this guide offer a clear framework for understanding and applying NF023 in studies aimed at elucidating the complex roles of purinergic and G-protein-mediated signaling in health and disease. Further investigation into its detailed binding kinetics would provide an even more nuanced understanding of its interaction with its molecular targets.

References

Methodological & Application

Application Notes and Protocols for NF023 Hexasodium In Vivo Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

NF023 hexasodium is a selective and competitive antagonist of the P2X1 receptor, an ATP-gated ion channel.[1][2] P2X1 receptors are crucial in various physiological processes, including platelet aggregation, smooth muscle contraction, and inflammation. These application notes provide a framework for designing and conducting in vivo experimental studies to evaluate the efficacy and pharmacological properties of NF023. While specific in vivo protocols for NF023 are not extensively detailed in publicly available literature, this document offers a generalized experimental design based on its known in vitro characteristics and common methodologies for similar antagonists.

Quantitative Data Summary

NF023 demonstrates subtype selectivity for the P2X1 receptor. The following table summarizes its inhibitory concentrations (IC50) across different P2X receptor subtypes, which is critical for dose-range finding in in vivo studies.

| Receptor Subtype | Species | IC50 Value (µM) | Reference |

| P2X1 | Human | 0.21 | [1][2] |

| P2X1 | Rat | 0.24 | [1] |

| P2X3 | Human | 28.9 | [1][2] |

| P2X3 | Rat | 8.5 | [1] |

| P2X2 | Rat | > 50 | [1][2] |

| P2X4 | Human/Rat | > 100 | [1][2] |

Signaling Pathway

The following diagram illustrates the signaling pathway of the P2X1 receptor and the inhibitory action of NF023.

Caption: P2X1 receptor signaling and inhibition by NF023.

Experimental Protocols

The following are generalized protocols for in vivo evaluation of NF023. Specific parameters such as animal strain, age, and weight should be consistent throughout the study.

Animal Models

The choice of animal model is contingent on the pathological condition being investigated. For thrombosis studies, common models include:

-

FeCl3-induced carotid artery thrombosis model (Mouse/Rat): A standard model to study arterial thrombosis.

-

Laser-induced cremaster arteriole thrombosis model (Mouse): Allows for real-time visualization of thrombus formation.

-

Pulmonary thromboembolism model (Mouse/Rat): Used to assess the effects on venous thrombosis.

Dosing and Administration

-

Dosage Calculation: Initial dose ranges can be estimated based on the in vitro IC50 values, considering pharmacokinetic and pharmacodynamic factors. A dose-escalation study is recommended to determine the optimal effective dose.

-

Formulation: this compound is a salt and should be dissolved in a suitable vehicle, such as sterile saline or phosphate-buffered saline (PBS). The stability and solubility in the chosen vehicle should be confirmed.

-

Route of Administration:

-

Intravenous (IV) injection: For rapid systemic delivery and assessment of acute effects.

-

Intraperitoneal (IP) injection: For systemic administration with slower absorption compared to IV.

-

Oral gavage (PO): If investigating oral bioavailability, though the high polarity of NF023 may limit this route.[3]

-

Experimental Workflow

The following diagram outlines a general workflow for an in vivo efficacy study of NF023 in a thrombosis model.

Caption: Generalized workflow for in vivo testing of NF023.

Efficacy Endpoints and Assays

-

Primary Endpoints:

-

Time to vessel occlusion: In arterial thrombosis models.

-

Thrombus weight: In venous thromboembolism models.

-

Bleeding time: To assess potential hemorrhagic side effects (e.g., tail bleeding assay).

-

-

Secondary/Exploratory Endpoints:

-

Platelet aggregation: Ex vivo analysis of blood samples using aggregometry.

-

Biomarker analysis: Measurement of markers of platelet activation or coagulation from plasma samples.

-

Histopathology: Examination of the thrombus and vessel wall.

-

Statistical Analysis

Data should be analyzed using appropriate statistical methods. For comparison between two groups, a Student's t-test may be used. For multiple groups, a one-way analysis of variance (ANOVA) followed by a post-hoc test is appropriate. A p-value of <0.05 is typically considered statistically significant.

Conclusion

This compound is a valuable pharmacological tool for investigating the in vivo roles of the P2X1 receptor. The provided protocols and data serve as a guide for researchers to design robust experiments to explore its therapeutic potential in relevant disease models. Careful consideration of the experimental design, including the choice of animal model, dosing regimen, and relevant endpoints, is essential for obtaining meaningful and reproducible results.

References

Application Notes and Protocols for Utilizing NF023 Hexasodium in Platelet Aggregation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet aggregation is a critical process in hemostasis and thrombosis. The activation of platelets by agonists such as adenosine diphosphate (ADP) is a key event, mediated primarily by the P2Y1 and P2Y12 G protein-coupled receptors. While these receptors are central to ADP-induced aggregation, the purinergic P2X1 receptor, an ATP-gated cation channel, also plays a significant role in amplifying platelet responses to various agonists.[1][2] NF023 hexasodium is a selective and competitive antagonist of the P2X1 receptor and serves as a valuable tool for investigating the specific contribution of this receptor to platelet function.[3] These application notes provide a detailed protocol for the use of NF023 in platelet aggregation assays to elucidate the role of P2X1-mediated signaling in thrombosis research and drug development.

Mechanism of Action of NF023

This compound is a suramin analogue that acts as a competitive and reversible antagonist of the P2X1 receptor.[3] In the context of platelet aggregation, ATP, released from dense granules upon initial platelet activation by agonists like ADP or collagen, binds to and activates P2X1 receptors.[1] This activation leads to an influx of cations, primarily Ca2+ and Na+, causing membrane depolarization and a rapid increase in intracellular calcium concentration.[1][2] This calcium influx, mediated by P2X1, contributes to platelet shape change, granule secretion, and the amplification of aggregation initiated by other pathways, such as those activated by ADP binding to P2Y1 and P2Y12 receptors.[1] By blocking the P2X1 receptor, NF023 inhibits this ATP-dependent amplification loop, allowing researchers to isolate and study the downstream effects of other signaling pathways.

Quantitative Data for P2 Receptor Antagonists

The following table summarizes key quantitative data for NF023 and other relevant P2 receptor antagonists used in platelet aggregation studies. This allows for a comparative understanding of their potency and selectivity.

| Compound | Receptor Target | Antagonist Type | IC50 / pA2 | Species | Application Notes |

| NF023 | P2X1 | Competitive, Reversible | IC50: 0.21 µM | Human | Selective for P2X1 over P2X2, P2X3, and P2X4.[3] Used to investigate the role of ATP-mediated signaling in platelet aggregation. |

| MRS2179 | P2Y1 | Competitive | - | Human | A selective P2Y1 receptor antagonist that inhibits the initial phase of ADP-induced aggregation.[4] |

| MRS2500 | P2Y1 | Competitive | IC50: 0.95 nM | Human | A highly potent and selective P2Y1 antagonist.[5] |